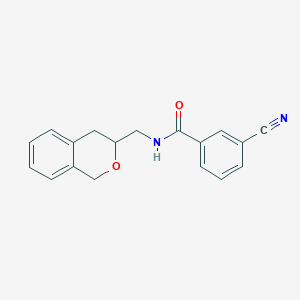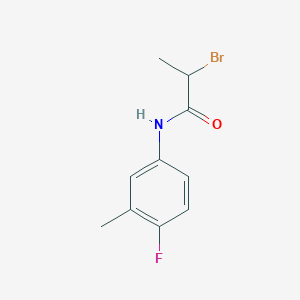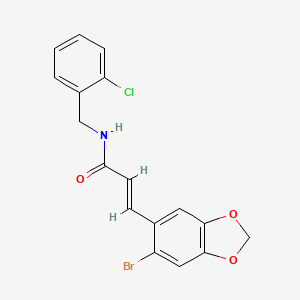
(6S)-6-(hydroxymethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-(hydroxymethyl)piperazin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HMP is a piperazine derivative that has been found to possess a range of potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
Mécanisme D'action
The mechanism of action of (6S)-6-(hydroxymethyl)piperazin-2-one is not fully understood. However, it has been suggested that (6S)-6-(hydroxymethyl)piperazin-2-one may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of target cells.
Biochemical and Physiological Effects:
(6S)-6-(hydroxymethyl)piperazin-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and disrupt the cell wall of bacteria. (6S)-6-(hydroxymethyl)piperazin-2-one has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (6S)-6-(hydroxymethyl)piperazin-2-one in lab experiments is its stability and solubility in a range of solvents. (6S)-6-(hydroxymethyl)piperazin-2-one is also relatively easy to synthesize, making it an accessible compound for researchers. However, one limitation of using (6S)-6-(hydroxymethyl)piperazin-2-one is its potential toxicity, which needs to be carefully evaluated before use.
Orientations Futures
There are several potential future directions for the study of (6S)-6-(hydroxymethyl)piperazin-2-one. One area of interest is the development of (6S)-6-(hydroxymethyl)piperazin-2-one-based drug delivery systems for targeted drug delivery. Another potential direction is the investigation of (6S)-6-(hydroxymethyl)piperazin-2-one as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of (6S)-6-(hydroxymethyl)piperazin-2-one in the synthesis of novel materials with unique properties is an area of active research.
Conclusion:
In conclusion, (6S)-6-(hydroxymethyl)piperazin-2-one is a piperazine derivative that has a range of potential applications in various fields of scientific research. Its stability, solubility, and ease of synthesis make it an accessible compound for researchers. While its mechanism of action is not fully understood, (6S)-6-(hydroxymethyl)piperazin-2-one has been found to possess antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. The potential applications of (6S)-6-(hydroxymethyl)piperazin-2-one in drug delivery, neurodegenerative diseases, and materials science make it an exciting area of research for future exploration.
Méthodes De Synthèse
The synthesis of (6S)-6-(hydroxymethyl)piperazin-2-one involves the reaction of piperazine with formaldehyde, followed by the reduction of the resulting intermediate using sodium borohydride. The final product is obtained after purification using column chromatography. This method has been widely used to synthesize (6S)-6-(hydroxymethyl)piperazin-2-one with high yield and purity.
Applications De Recherche Scientifique
(6S)-6-(hydroxymethyl)piperazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antitumor, antiviral, and antibacterial activities. (6S)-6-(hydroxymethyl)piperazin-2-one has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions and other molecules.
Propriétés
IUPAC Name |
(6S)-6-(hydroxymethyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-3-4-1-6-2-5(9)7-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUYCCFUYHPVGG-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)CN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6S)-6-(hydroxymethyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)
![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)
![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)
![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2417277.png)
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B2417279.png)


![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B2417287.png)